molecular formula C5H11ClN4 B2395175 methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride CAS No. 2155856-27-0

methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride

Cat. No.: B2395175
CAS No.: 2155856-27-0
M. Wt: 162.62
InChI Key: ZIINPBCHBYTQPW-UHFFFAOYSA-N
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Description

Methyl[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amine hydrochloride is a triazole-based organic compound with the molecular formula C₅H₁₁ClN₄ and a molecular weight of 162.62 g/mol . It consists of a 1,2,4-triazole ring substituted with a methyl group at position 5 and a methylamine group attached via a methylene bridge at position 2. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. Its CAS number is EN300-126838 .

Properties

IUPAC Name

N-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-4-7-5(3-6-2)9-8-4;/h6H,3H2,1-2H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIINPBCHBYTQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to form the hydrochloride salt. The general steps are as follows:

    Formation of the intermediate: 5-methyl-1H-1,2,4-triazole reacts with formaldehyde to form a hydroxymethyl intermediate.

    Methylation: The intermediate is then reacted with methylamine to form the desired product.

    Hydrochloride formation: The product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Biological Activity

Methyl[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amine hydrochloride, a compound belonging to the triazole family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis pathways, and relevant research findings.

  • Chemical Formula : C5_5H12_{12}Cl2_2N4_4
  • Molecular Weight : 199.08 g/mol
  • CAS Number : 1333916-33-8
  • Structure : The compound features a triazole ring which is known for its biological significance.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key areas of activity include:

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring enhances the ability of these compounds to inhibit fungal and bacterial growth. For instance, studies have shown that similar triazole compounds can effectively inhibit the growth of pathogenic fungi such as Candida species and Aspergillus species .

2. Antitumor Effects

Triazole derivatives have been explored for their potential in cancer therapy. A study demonstrated that compounds with a similar structure could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific effects of this compound on tumor cells require further investigation but suggest promising avenues for research.

3. Enzyme Inhibition

Triazoles are known to act as enzyme inhibitors. For example, they can inhibit enzymes involved in the synthesis of important biomolecules in pathogens, thereby disrupting their growth and survival . This mechanism is particularly relevant in the context of antifungal treatments.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods:

Synthesis MethodDescription
Microwave-Assisted SynthesisUtilizes microwave irradiation to enhance reaction rates and yields when synthesizing N-substituted triazoles from aminoguanidine derivatives .
Conventional HeatingTraditional heating methods can also be employed but may result in lower yields compared to microwave-assisted methods .

Case Studies

Several case studies highlight the biological efficacy of triazole derivatives:

  • Antifungal Activity : A study demonstrated that a related triazole compound significantly reduced fungal load in infected animal models, suggesting its potential as an antifungal agent .
  • Cancer Research : In vitro studies showed that certain triazole derivatives led to significant decreases in cell viability in breast cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Enzyme Inhibition Studies : Research indicated that triazole compounds could effectively inhibit key enzymes involved in metabolic pathways of pathogens, providing a basis for their use in drug development against infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent Position Substituent Type Molecular Formula Molecular Weight (g/mol) Salt Form CAS Number
Methyl[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amine hydrochloride (Target) 5-methyl Methylamine C₅H₁₁ClN₄ 162.62 Hydrochloride EN300-126838
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride 3-methyl Methylamine C₅H₁₂Cl₂N₄ 199.08 Dihydrochloride 1333916-33-8
[4-(2-Phenylethyl)-4H-1,2,4-triazol-3-yl]methylamine hydrochloride 4-phenethyl Methylamine C₁₁H₁₅ClN₄ 238.72 Hydrochloride Not provided
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride 5-ethyl Ethylamine C₆H₁₃ClN₄ 176.65 Hydrochloride 1423033-12-8
{5-[(Methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride 5-(methylsulfanylmethyl) Methylamine C₅H₁₁ClN₄S 194.68 Hydrochloride Not provided
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride 4-methyl Methylamine C₄H₁₀ClN₄ 148.61 Hydrochloride 1956355-36-4
Key Observations:

Substituent Position: The position of the methyl group on the triazole ring (e.g., 3 vs. 5) significantly alters electronic properties and tautomerism. For example, the dihydrochloride analog (CAS 1333916-33-8) has a methyl group at position 3, which may reduce steric hindrance compared to the target compound’s 5-methyl substitution . The 4H vs.

The methylsulfanyl group in {5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine introduces sulfur, enabling thioether-based interactions and altering metabolic stability .

Salt Form: Dihydrochloride salts (e.g., CAS 1333916-33-8) exhibit higher solubility in aqueous media than monohydrochloride forms but may require adjusted stoichiometry in synthesis .

Q & A

Basic Research Question

  • 1H NMR : Peaks at δ 2.35 (s, 3H, triazole-CH3) and δ 3.85 (s, 2H, CH2NH) confirm structure .
  • Mass Spectrometry : ESI-MS (m/z 141.1 [M-Cl]+) validates molecular weight .
    Advanced Consideration : Contradictions in IR spectra (e.g., NH stretching variability) arise from salt formation. Use solid-state NMR or X-ray crystallography (e.g., ) to resolve ambiguities .

How can researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question
Discrepancies may stem from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Salt form differences : Compare hydrochloride vs. dihydrochloride salts (e.g., vs. target compound) using solubility assays .
    Methodology : Replicate studies under controlled conditions and apply meta-analysis tools (e.g., RevMan) to identify confounding variables .

What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

Advanced Research Question

  • pH Adjustment : Maintain pH 4–5 (HCl buffer) to prevent amine group hydrolysis.
  • Lyophilization : Store as a lyophilized powder to reduce degradation (<5% loss over 6 months at -20°C) .
    Experimental Design : Use accelerated stability testing (40°C/75% RH for 3 months) with HPLC monitoring .

How does the hydrochloride salt form influence reactivity in coordination chemistry applications?

Advanced Research Question
The chloride counterion facilitates ligand exchange in metal complexes. For example:

  • Pd(II) complexes : The compound acts as a bidentate ligand via triazole-N and amine-N, confirmed by XANES spectroscopy .
  • Salt-free analogs : Show reduced solubility in polar solvents (e.g., DMF), limiting catalytic utility .

What computational tools predict the compound’s ADMET properties for drug development?

Basic Research Question

  • SwissADME : Predicts moderate bioavailability (F = 65%) due to logP ~1.2.
  • ProTox-II : Flags potential hepatotoxicity (Probability = 0.72) .
    Advanced Methodology : Combine QSAR models with molecular docking (AutoDock Vina) to optimize lead candidates .

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